molecular formula C13H13P B073815 Methyldiphenylphosphine CAS No. 1486-28-8

Methyldiphenylphosphine

Cat. No. B073815
CAS RN: 1486-28-8
M. Wt: 200.22 g/mol
InChI Key: UJNZOIKQAUQOCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyldiphenylphosphine involves methods that yield sterically demanding phosphines with bulky benzhydryl groups, as seen in the synthesis of RuII, PdII, and PtII complexes with aminophosphine and phosphinite ligands based on the 2,6-dibenzhydryl-4-methylphenyl core (Pandey et al., 2018). Another approach involves the synthesis of new chiral aminodiphosphine ligands, which are derived from optically pure sec-butylamine or α-methylbenzylamine (Bianchini et al., 1997).

Molecular Structure Analysis

The molecular structure of methyldiphenylphosphine and related compounds has been extensively studied. For instance, the molecular structure of tetramethyldiphosphine in the gas phase determined by electron diffraction shows the geometric parameters essential for understanding its structural characteristics (Mcadam et al., 1970).

Chemical Reactions and Properties

Chemical reactions involving methyldiphenylphosphine include its interaction with oxygen, ozone, sulfur, selenium, tellurium, primary and secondary amines, silver salts, Grignard and silylmetallic compounds, alcohol, and paraformaldehyde, leading to a variety of derivatives and demonstrating its reactive versatility (Maier, 1963).

Physical Properties Analysis

Investigations into the physical properties of methyldiphenylphosphine and its complexes include studies on its electron-diffraction structure, revealing significant insights into its molecular geometry and bond lengths, indicative of its steric and electronic environment (Elder et al., 1981).

Chemical Properties Analysis

The chemical properties of methyldiphenylphosphine are influenced by its ability to participate in a variety of reactions, forming complexes with transition metals, and undergoing transformations that affect its coordination geometry and electronic structure. Its reactivity with different chemical reagents highlights its utility in synthesizing multifunctionalized compounds (Yoshifuji et al., 1995).

Scientific Research Applications

Solubility and Characterization

Methyldiphenylphosphine oxide, a derivative of methyldiphenylphosphine, has been studied for its solubility in various solvents, such as benzene, toluene, ethylbenzene, and others. This research is significant for understanding its behavior in different chemical environments (Fu-Heng Hu, Li-sheng Wang, & Shuang-Fei Cai, 2010).

Organometallic Chemistry

Methyldiphenylphosphine forms novel dinuclear organoplatinum(II) complexes with nicotinic acid. These complexes have potential as building blocks for metal-containing supramolecular assemblies (Michael G Crisp, S. Pyke, & L. Rendina, 2000).

Palladium-Mediated Arylation

Methyldiphenylphosphine derivatives have been used in palladium-mediated arylation processes. This method is valuable in the synthesis of novel P-chiral phosphines and PCP ligands (A. Bloomfield & S. Herzon, 2012).

Reactivity in Organic Synthesis

Phenyltelluromethyldiphenylphosphine oxide, another derivative, reacts with aldehydes and ketones to produce vinylic tellurides, a reaction important in organic synthesis (C. C. Silveira, A. L. Braga, & Rafael C. Guadagnin, 2003).

Crystallography and NMR Studies

Tetrakis(methyldiphenylphosphine)gold(I) hexafluorophosphate was analyzed using X-ray crystallography and NMR spectroscopy, revealing a nearly regular tetrahedral geometry. This is crucial for understanding the molecular structure of such compounds (R. C. Elder, E. Zeiher, Mark Onady, & R. Whittle, 1981).

Antitumor Activity

Methyldiphenylphosphine-based gold(I), silver(I), and copper(I) complexes have been investigated for their in vitro cytotoxicity against various tumor cell lines. Such studies contribute to the development of new anticancer drugs (M. McKeage, P. Papathanasiou, G. Salem, Allan Sjaarda, G. Swiegers, P. Waring, & S. Wild, 1998).

Adsorption Studies

Research on the adsorption of methyldiphenylphosphine oxide on mercury electrodes from methanolic solutions contributes to understanding its interfacial behavior, which is essential in electrochemistry and materials science (P. Nikitas, A. Pappa-Louisi, & D. Jannakoudakis, 1984).

Structural Analysis in Gold Clusters

The impact of methyldiphenylphosphine on the structure of phosphine ligated gold clusters was studied using ion mobility spectrometry mass spectrometry. This research is vital for theoretical modeling of clusters and their applications in areas like catalysis and photovoltaics (M. Ligare, E. Baker, J. Laskin, & Grant E. Johnson, 2017).

Safety And Hazards

Methyldiphenylphosphine is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective equipment, and stored in a well-ventilated place .

properties

IUPAC Name

methyl(diphenyl)phosphane
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InChI

InChI=1S/C13H13P/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
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InChI Key

UJNZOIKQAUQOCN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2
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Molecular Formula

C13H13P
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DSSTOX Substance ID

DTXSID30164028
Record name Methyldiphenylphosphine
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Molecular Weight

200.22 g/mol
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Physical Description

Pale yellow liquid; [Alfa Aesar MSDS]
Record name Methyldiphenylphosphine
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Product Name

Methyldiphenylphosphine

CAS RN

1486-28-8
Record name Methyldiphenylphosphine
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